1-Benzyl 2-tert-butyl pyrazolidine-1,2-dicarboxylate
Description
Properties
IUPAC Name |
2-O-benzyl 1-O-tert-butyl pyrazolidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-16(2,3)22-15(20)18-11-7-10-17(18)14(19)21-12-13-8-5-4-6-9-13/h4-6,8-9H,7,10-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVPBTBMYZNTBRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN1C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10457061 | |
| Record name | Benzyl tert-butyl pyrazolidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10457061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57699-89-5 | |
| Record name | 1-(1,1-Dimethylethyl) 2-(phenylmethyl) 1,2-pyrazolidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57699-89-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl tert-butyl pyrazolidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10457061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The preparation of 1-Benzyl 2-tert-butyl pyrazolidine-1,2-dicarboxylate generally follows a three-step process:
- Protection of hydrazine derivatives with suitable carbamate groups (e.g., tert-butyl carbamate as Boc or benzyl carbamate as Cbz).
- Cyclization reaction with a dihalopropane (commonly 1,3-dibromopropane) under phase transfer catalysis to form the pyrazolidine ring.
- Deprotection or further functionalization to yield the target dicarboxylate compound.
This approach is supported by analogous syntheses of related pyrazolidine derivatives described in the literature.
Detailed Preparation Procedure
Step 1: Protection of Hydrazine
Step 2: Cyclization with 1,3-Dibromopropane
- The protected hydrazine intermediate is reacted with 1,3-dibromopropane under phase transfer catalysis conditions (e.g., using tetraethylammonium bromide as catalyst) in toluene with aqueous sodium hydroxide.
- This step induces cyclization to form the pyrazolidine ring structure.
- The reaction yields the cyclic protected intermediate after purification, typically around 68% overall yield for the three steps combined.
Step 3: Deprotection (if applicable)
Preparation of Stock Solutions and Formulations
For practical use, especially in biological assays or in vivo studies, this compound is prepared as stock solutions with precise molar concentrations:
| Amount (mg) | 1 mM (mL) | 5 mM (mL) | 10 mM (mL) |
|---|---|---|---|
| 1 | 3.2641 | 0.6528 | 0.3264 |
| 5 | 16.3207 | 3.2641 | 1.6321 |
| 10 | 32.6413 | 6.5283 | 3.2641 |
These stock solutions are prepared by dissolving the compound in DMSO, followed by dilution with solvents such as PEG300, Tween 80, corn oil, or water to achieve clear in vivo formulations. The solvents must be added sequentially, ensuring clarity at each step, often aided by vortexing, ultrasound, or a hot water bath.
Research Findings on Preparation Efficiency and Catalyst Activity
- The synthetic route involving benzyl carbamate protection followed by cyclization with 1,3-dibromopropane is efficient, yielding the target compound in approximately 68% overall yield for the three steps.
- The compound serves as a scaffold for catalyst development in iminium ion-catalyzed transformations, with its preparation method allowing for recovery of up to 80-92% of the catalyst after reactions, indicating good stability under reaction conditions.
- Comparative studies with related compounds reveal that the inclusion of benzyl carbamate groups and cyclic pyrazolidine structures enhances catalyst activity and stability, although five-membered ring systems show lower activity compared to six-membered analogs in certain catalytic reactions.
Summary Table of Preparation Steps and Yields
| Step | Reagents/Conditions | Outcome/Yield |
|---|---|---|
| Protection of tert-butyl carbazate | CbzCl, CHCl3, NaOH (aq.), r.t. | Protected hydrazine (91%) |
| Cyclization | 1,3-dibromopropane, PhMe, NaOH (aq.), NEt4Br, Δ | Pyrazolidine intermediate (68% overall) |
| Deprotection (optional) | HCl in diethyl ether, r.t. | Hydrochloride salt precipitate |
Chemical Reactions Analysis
Ester Functionalization Reactions
The compound undergoes ester hydrolysis and transesterification due to its dicarboxylate structure:
Acidic/Basic Hydrolysis
-
Conditions : HCl (2 M in ether) or NaOH (50% w/w) at reflux.
-
Outcomes :
Transesterification
-
Reagents : Ethanol or methanol with catalytic acid (H₂SO₄).
-
Result : Ethyl or methyl esters form at the 2-position while retaining the benzyl group .
Ring Functionalization and Deprotection
The pyrazolidine ring participates in alkylation and deprotection reactions:
N-Alkylation
-
Yield : 81–96% for alkylated derivatives.
-
Example Product :
Catalytic Hydrogenation
-
Conditions : H₂ (1 atm), Pd/C, ethanol, 25°C.
-
Outcome : Benzyl group removal to yield tert-butyl pyrazolidine-1,2-dicarboxylate.
Pd-Catalyzed Coupling Reactions
The compound serves as a substrate in palladium-mediated transformations:
Carboamination with Aryl Bromides
| Entry | Catalyst | Ligand | Base | Yield (%) | dr (cis:trans) |
|---|---|---|---|---|---|
| 3 | Pd(OAc)₂ | TTP | NaOBu | 87 | 1:1 |
| 5 | PdCl₂(MeCN)₂ | TFP | NaOBu | 79 | 1:2 |
[3+2] Cycloadditions
The pyrazolidine ring engages in stereoselective annulations:
With α,β-Unsaturated Carbonyls
-
Conditions : Chiral BINOL-phosphate catalyst, CH₂Cl₂, –40°C.
-
Outcomes :
-
Example Product :
Steric and Electronic Effects
The tert-butyl group imposes steric hindrance, directing regioselectivity:
Scientific Research Applications
Scientific Research Applications
1. Organic Chemistry:
The compound serves as a crucial reagent and building block in the synthesis of more complex organic molecules. Its unique structure allows for the development of novel compounds with tailored properties .
2. Biological Studies:
Research indicates that 1-benzyl 2-tert-butyl pyrazolidine-1,2-dicarboxylate interacts with biological systems, potentially influencing enzyme activity and receptor binding. This interaction is critical for understanding its biological effects and therapeutic potential .
3. Medicinal Chemistry:
Ongoing studies are exploring its use in drug development, particularly as a candidate for treating various medical conditions due to its bioactive properties. For instance, it has been investigated as a histamine H3 inverse agonist, which may help in managing disorders associated with excessive daytime sleepiness .
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of pyrazolidine derivatives, including this compound. The results indicated that these compounds exhibited significant cytotoxic effects against various cancer cell lines, suggesting their potential as chemotherapeutic agents .
Case Study 2: Enzyme Inhibition
Research demonstrated that derivatives of this compound could act as peptidomimetics with inhibitory activities against serine peptidase dipeptidyl. This highlights its potential role in developing enzyme inhibitors for therapeutic applications .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 1-Benzyl 2-tert-butyl pyrazolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares key structural and functional differences between the target compound and its analogs:
Key Observations:
- Pyrazolidine vs.
- Oxo Group Impact : The 4-oxopyrazolidine derivative (CAS 503072-63-7) introduces polarity, increasing solubility in polar solvents but reducing thermal stability .
- Substituent Effects : The benzyl group in the target compound offers orthogonal deprotection pathways compared to di-tert-butyl analogs, which prioritize steric protection .
Physicochemical Properties
- Solubility: The tert-butyl group enhances lipophilicity, making the compound soluble in non-polar solvents (e.g., hexane), whereas oxo-containing analogs exhibit improved solubility in alcohols .
- Stability: Benzyl esters are prone to hydrogenolysis, while tert-butyl esters resist acidic conditions but cleave under strong acids (e.g., TFA) .
- Storage : Most derivatives require storage at 2–8°C in sealed containers to prevent hydrolysis, particularly for moisture-sensitive tert-butyl groups .
Research Findings and Trends
- Reactivity : Oxo-substituted pyrazolidines (e.g., CAS 503072-63-7) demonstrate enhanced electrophilicity at the carbonyl position, enabling nucleophilic additions .
- Thermal Stability : Di-tert-butyl derivatives (CAS 146605-64-3) exhibit superior thermal stability (>200°C), making them suitable for high-temperature reactions .
- Environmental Impact: Limited ecotoxicological data exist for these compounds, necessitating further studies on biodegradation and bioaccumulation .
Biological Activity
Overview
1-Benzyl 2-tert-butyl pyrazolidine-1,2-dicarboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrazolidine ring and is characterized by its interaction with various biological pathways and molecular targets.
- Molecular Formula : C16H22N2O4
- Molar Mass : 306.36 g/mol
- Storage Conditions : Recommended to be stored in a dark place, sealed, and at temperatures between 2-8°C .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins involved in various biochemical pathways.
Target Interactions
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which can lead to altered metabolic processes within cells. For instance, it may interact with enzymes responsible for amino acid metabolism, influencing cellular functions such as proliferation and survival.
- Signaling Pathways : It modulates key signaling pathways, including the PI3K-Akt pathway, which is crucial for cell survival and growth. This modulation can affect gene expression and cellular metabolism.
Antimicrobial Properties
Research indicates that derivatives of pyrazolidine, including this compound, exhibit antimicrobial activity. Studies have demonstrated efficacy against various bacterial strains, suggesting potential applications in treating infections.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation in animal models. At low doses, it may exert therapeutic effects similar to those of established anti-inflammatory agents.
Anticancer Activity
Preliminary studies suggest that this compound may have anticancer properties. In vitro studies have indicated that it can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study on Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth in vitro against E. coli and S. aureus at concentrations as low as 50 µg/mL. |
| Anti-inflammatory Model | In a rodent model of inflammation, administration of the compound reduced edema by approximately 40% compared to control groups at a dosage of 10 mg/kg. |
| Anticancer Research | In vitro assays showed that the compound inhibited the proliferation of breast cancer cells by inducing apoptosis at concentrations above 25 µM. |
Pharmacokinetics
The pharmacokinetic profile of this compound indicates good oral bioavailability and a favorable distribution within tissues. Its metabolism involves various pathways that can be influenced by dosage and administration route.
Q & A
Basic Questions
Q. What are the standard synthetic routes for 1-Benzyl 2-tert-butyl pyrazolidine-1,2-dicarboxylate?
- Methodological Answer : The synthesis typically involves sequential protection of the pyrazolidine nitrogen atoms using benzyl (Bz) and tert-butyl (t-Bu) groups. For example, a Boc-protected intermediate (e.g., tert-butyl pyrazolidine carboxylate) can undergo benzylation via nucleophilic substitution or coupling reactions. Reaction monitoring via TLC or HPLC is critical to ensure complete conversion. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Structural analogs like (2S,4S)-1-Benzyl 2-methyl analogs highlight the importance of stereochemical control during protection .
Q. How is this compound characterized for purity and structure?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) confirms regioselectivity and stereochemistry. Mass spectrometry (HRMS or ESI-MS) verifies molecular weight. For crystalline derivatives, X-ray diffraction provides definitive structural validation. Comparative analysis with databases (e.g., PubChem) ensures consistency with reported analogs .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation/contact with skin; wash thoroughly after handling. Store in a cool, dry environment (< -20°C for long-term stability). In case of exposure, consult SDS guidelines for first aid (e.g., eye irrigation with water for 15 minutes) and seek medical attention .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for synthesizing this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) predict reaction pathways and transition states. Tools like Gaussian or ORCA simulate intermediates, while machine learning (e.g., ICReDD’s reaction path search) identifies optimal solvents, catalysts, and temperatures. Experimental validation via DOE (Design of Experiments) minimizes trial-and-error approaches .
Q. How to resolve contradictions in stability data under varying pH and temperature?
- Methodological Answer : Conduct accelerated degradation studies (ICH Q1A guidelines) at 40°C/75% RH and pH 1–13. Monitor degradation products via LC-MS/MS. For ambiguous results, employ isotopic labeling (e.g., deuterated solvents) to trace hydrolysis pathways. Cross-reference with analogs like (R)-2-Benzyl derivatives to identify common instability motifs .
Q. What methodologies identify downstream intermediates in multi-step syntheses?
- Methodological Answer : Use trapping agents (e.g., TEMPO for radical intermediates) or in-situ NMR to monitor real-time reactions. High-resolution mass spectrometry (HRMS) coupled with tandem MS fragments intermediates. For example, methyl phthalate analogs (e.g., dimethyl 1,2-benzenedicarboxylate) illustrate fragmentation patterns for comparison .
Q. How to design reactors for scalable synthesis while minimizing side products?
- Methodological Answer : Continuous-flow reactors enhance mixing and heat transfer, reducing side reactions. Computational fluid dynamics (CFD) models optimize residence time and pressure. Reference CRDC subclass RDF2050112 for reactor design principles, emphasizing membrane separation or powder technology for impurity removal .
Q. What are the ecological implications of degradation byproducts?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
